

8-Methoxyadenosine chemical structure and properties

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Compound of Interest

Compound Name: 8-Methoxyadenosine

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An In-Depth Technical Guide to 8-Methyladenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially queried as **8-Methoxyadenosine**, this technical guide focuses on the far more extensively researched and biologically significant molecule, 8-Methyladenosine (m⁸A). This adenosine analog, characterized by a methyl group at the 8th position of the adenine base, plays a crucial role in various biological processes, from conferring antibiotic resistance in bacteria to exhibiting potential as an anticancer agent. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance, including its impact on key signaling pathways.

Chemical Structure and Properties

8-Methyladenosine is a purine nucleoside analog with the IUPAC name (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.[1] Its structure consists of an adenine base methylated at the C8 position, attached to a ribose sugar.

Chemical Structure of 8-Methyladenosine:



Physicochemical Properties

A summary of the key physicochemical properties of 8-Methyladenosine is presented in the table below. While computed values are available, experimental data for properties such as melting point and specific solubility are not widely reported in the reviewed literature.

Property	Value	Source
IUPAC Name	(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5- (hydroxymethyl)oxolane-3,4-diol	[1]
CAS Number	56973-12-7	[1][2]
Molecular Formula	C11H15N5O4	[1][2]
Molecular Weight	281.27 g/mol	[1][2]
Canonical SMILES	CC1=NC2=C(N=CN=C2N1[C @H]3INVALID-LINK CO)O">C@@HO)N	[1]
Storage Temperature	2°C - 8°C	[2]

Experimental Protocols Chemical Synthesis of 8-Methyladenosine

A detailed protocol for the chemical synthesis of 8-Methyladenosine has been described. The following is a summarized methodology based on established procedures.

Objective: To synthesize 8-Methyladenosine from 8-bromoadenosine.

Materials:

- 8-bromoadenosine
- Trimethylaluminum
- Palladium catalyst



- Hexamethyldisilazane
- Ammonium sulfate
- Organic solvents (e.g., DMF, DMSO)
- Reagents for purification (e.g., silica gel for chromatography)

Procedure:

- Silylation of 8-bromoadenosine: A mixture of 8-bromoadenosine and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated at 100°C for 8 hours. This step protects the hydroxyl groups of the ribose moiety.
- Methylation: The silylated 8-bromoadenosine is then reacted with trimethylaluminum in the presence of a palladium catalyst. This reaction facilitates the substitution of the bromine atom at the 8-position with a methyl group.
- Deprotection: The protecting silyl groups are removed to yield 8-Methyladenosine.
- Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro Synthesis of 8-Methyladenosine-Containing RNA

This protocol outlines the enzymatic incorporation of 8-Methyladenosine into an RNA strand using T7 RNA polymerase.

Objective: To synthesize an RNA molecule containing 8-Methyladenosine.

Materials:

- Linearized DNA template with a T7 promoter
- 8-Methyladenosine-5'-triphosphate (8-methyl-ATP)
- ATP, CTP, GTP, UTP solutions (100 mM)
- T7 RNA Polymerase



- 5X Transcription Optimized Buffer
- RNase Inhibitor
- DNase I, RNase-free
- Nuclease-free water
- Lithium Chloride (LiCl) solution (8 M)
- Ethanol (100% and 70%)
- Tris-EDTA (TE) Buffer, pH 8.0

Procedure:

- Transcription Reaction Setup:
 - Thaw all components on ice.
 - Assemble the reaction at room temperature in a 20 μL volume, including the DNA template, NTPs (with 8-methyl-ATP), T7 RNA Polymerase, buffer, and RNase inhibitor.
- Incubation:
 - Mix the components thoroughly and centrifuge briefly.
 - Incubate at 37°C for 2 to 4 hours.
- DNase Treatment:
 - Add 1 μL of RNase-free DNase I to the reaction mixture.
 - Incubate at 37°C for 15-30 minutes to remove the DNA template.
- Purification of RNA:
 - Bring the reaction volume to 100 μL with nuclease-free water.



- Add 33 μL of 8 M LiCl and incubate at -20°C for at least 30 minutes to precipitate the RNA.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
- Wash the pellet with 500 μL of cold 70% ethanol.
- Air-dry the pellet and resuspend in nuclease-free water or TE buffer.

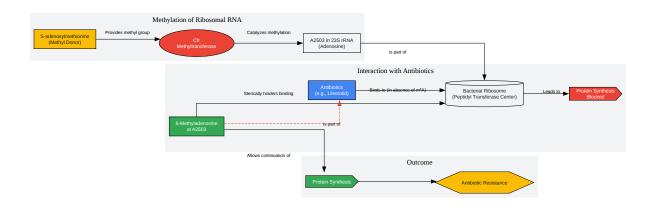
Biological Significance and Signaling Pathways

8-Methyladenosine has emerged as a significant molecule in two primary areas of research: antibiotic resistance and cancer therapy.

Role in Antibiotic Resistance: The Cfr Methyltransferase Pathway

8-Methyladenosine is a key player in a novel antibiotic resistance mechanism mediated by the Cfr methyltransferase enzyme. This enzyme methylates the A2503 residue in the 23S rRNA of the bacterial ribosome, leading to the formation of 8-Methyladenosine. This modification occurs within the peptidyl transferase center, a critical site for protein synthesis and the target for many antibiotics. The presence of the methyl group at the C8 position of adenosine creates steric hindrance, preventing the binding of several classes of antibiotics and thus conferring resistance.





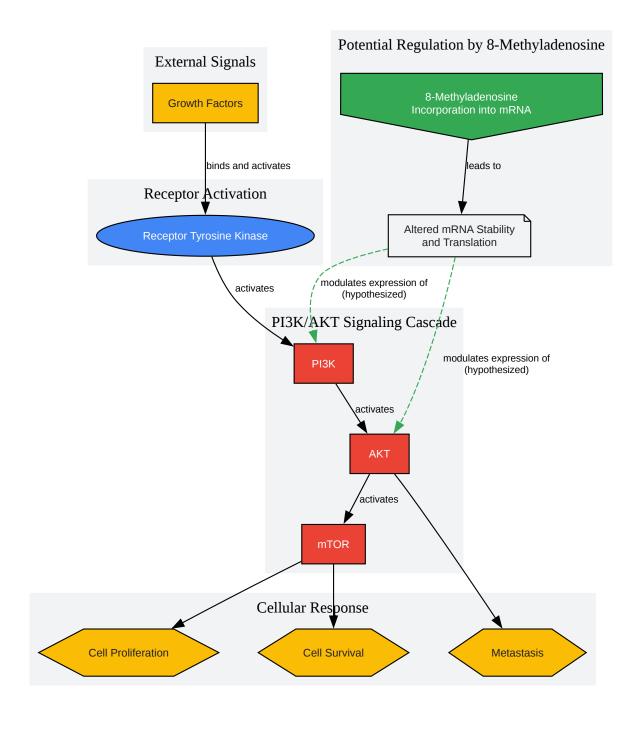
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Cfr-mediated methylation leading to antibiotic resistance.

Potential Role in Cancer Therapy and Signaling

As a purine nucleoside analog, 8-Methyladenosine is of interest in cancer research. While direct signaling pathways for 8-Methyladenosine are still under investigation, the closely related N6-methyladenosine (m⁶A) provides a model for its potential mechanisms of action. m⁶A modifications are known to influence various signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/AKT pathways. These pathways regulate cell proliferation, survival, and metastasis. It is hypothesized that 8-Methyladenosine, by being incorporated into cellular RNA, could modulate the stability and translation of key oncogenes or tumor suppressor mRNAs, thereby impacting these signaling cascades.





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Hypothesized influence of 8-Methyladenosine on the PI3K/AKT pathway.



Conclusion

8-Methyladenosine is a modified nucleoside with significant implications in both microbial pathogenesis and human disease. Its role in antibiotic resistance is well-defined, and its potential as a therapeutic agent in oncology is an active area of investigation. Further research into the specific cellular pathways modulated by 8-Methyladenosine will be crucial for the development of novel drugs that can either overcome its resistance-conferring effects or harness its potential to combat cancer. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.

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References

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- 2. 8-Methyladenosine | 56973-12-7 | NM08548 | Biosynth [biosynth.com]
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